molecular formula C6H4ClFO2S B2952068 Methyl 5-chloro-4-fluorothiophene-2-carboxylate CAS No. 2089319-62-8

Methyl 5-chloro-4-fluorothiophene-2-carboxylate

Cat. No.: B2952068
CAS No.: 2089319-62-8
M. Wt: 194.6
InChI Key: XAPOKPHTHXOUJB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-fluorothiophene-2-carboxylate (CAS 2089319-62-8) is a fluorinated and chlorinated thiophene derivative of significant interest in medicinal and organic chemistry. With the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol, this compound serves as a versatile chemical building block, particularly in the synthesis of more complex, biologically active molecules . The thiophene ring system is a privileged pharmacophore in drug discovery, and its derivatives are frequently explored for a range of therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents . The presence of both chloro and fluoro substituents on the thiophene ring, along with the methyl ester functional group, makes this compound a valuable intermediate for further synthetic modifications, such as nucleophilic substitutions, hydrolyses to carboxylic acids, or the formation of amide linkages . Researchers utilize this scaffold to develop novel compounds for pharmaceutical research, leveraging its potential to improve physiochemical properties and binding affinity in target molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. For safe handling, please refer to the associated Safety Data Sheet. The product requires cold-chain transportation and storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

methyl 5-chloro-4-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPOKPHTHXOUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5-chloro-4-fluorothiophene-2-carboxylate typically involves the reaction of 5-chloro-4-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-chloro-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-chloro-4-fluorothiophene-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the thiophene ring enhances its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Carboxylate Esters

The following table and analysis compare Methyl 5-chloro-4-fluorothiophene-2-carboxylate with four structurally related thiophene derivatives, focusing on molecular properties, substituent effects, and applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications References
This compound C₇H₅ClFO₂S 206.63 Cl (C5), F (C4) Not reported Research chemical
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate C₇H₇ClO₄S₂ 254.71 ClSO₂ (C5), CH₃ (C4) Chloroform, Methanol, DMSO Organic synthesis intermediate
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 NH₂ (C5), benzofused ring Not reported Pharmaceutical research
Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate C₇H₇FO₅S₂ 254.30 FSO₂ (C5), OCH₃ (C4) Not reported High-throughput chemistry
Methyl 5-phenylthiophene-2-carboxylate C₁₂H₁₀O₂S 218.27 C₆H₅ (C5) Not reported Material science *

*Note: The molecular formula for Methyl 5-phenylthiophene-2-carboxylate in (C₉H₇N₃O₄) conflicts with its structure; the corrected formula is inferred as C₁₂H₁₀O₂S.

Substituent Effects on Physicochemical Properties

  • Halogen vs. Sulfonyl Groups : The chlorine and fluorine substituents in the target compound reduce electron density on the thiophene ring compared to sulfonyl groups (e.g., ClSO₂ or FSO₂ in ), which may lower solubility in polar solvents.
  • Methoxy vs.
  • Amino vs. Benzofused Rings: The amino group in enhances nucleophilicity, while benzofusion increases aromaticity and steric bulk.

Biological Activity

Methyl 5-chloro-4-fluorothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with chlorine and fluorine atoms, which enhance its reactivity and biological activity. The molecular formula is C6H4ClFOSC_6H_4ClFOS, with a molecular weight of approximately 178.6 g/mol. The presence of halogen substituents is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The halogen atoms increase the compound's binding affinity to various molecular targets, potentially leading to the inhibition or activation of critical biochemical pathways involved in disease processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, preliminary studies show that the compound can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli>128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, research involving leukemia cell lines has shown that this compound can reduce cell viability significantly.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
L363 (Multiple Myeloma)15
A549 (Lung Cancer)20
MCF7 (Breast Cancer)18

Case Studies

  • Antimicrobial Screening : A study assessed the efficacy of this compound against various pathogens. Results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Cancer Cell Viability Assays : In vitro assays conducted on multiple myeloma-derived L363 cells demonstrated that the compound significantly inhibited cell growth, with an IC50 value indicating effective cytotoxicity . Further investigations into the mechanism revealed that the compound may trigger apoptotic pathways through mitochondrial dysfunction.
  • Structure-Activity Relationship (SAR) Studies : SAR analyses have highlighted the importance of the chlorofluoromethyl group in enhancing biological activity. Variations in substituents were systematically explored to optimize potency against targeted diseases .

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